2(1H)-Pyrimidinethione, 1-(p-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl-
CAS No.: 37489-48-8
Cat. No.: VC10833980
Molecular Formula: C13H15ClN2S
Molecular Weight: 266.79 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37489-48-8 |
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Molecular Formula | C13H15ClN2S |
Molecular Weight | 266.79 g/mol |
IUPAC Name | 3-(4-chlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione |
Standard InChI | InChI=1S/C13H15ClN2S/c1-9-8-13(2,3)15-12(17)16(9)11-6-4-10(14)5-7-11/h4-8H,1-3H3,(H,15,17) |
Standard InChI Key | TZQHCJOWRXAOJI-UHFFFAOYSA-N |
SMILES | CC1=CC(NC(=S)N1C2=CC=C(C=C2)Cl)(C)C |
Canonical SMILES | CC1=CC(NC(=S)N1C2=CC=C(C=C2)Cl)(C)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 3-(4-chlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione, reflects its core structure: a partially saturated pyrimidine ring fused with a para-chlorophenyl group and three methyl substituents (Table 1). The molecular formula C₁₃H₁₅ClN₂S corresponds to a molar mass of 266.79 g/mol, with exact mass 266.0637 g/mol. Key structural features include:
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A 3,4-dihydropyrimidine ring system, reducing aromaticity and enhancing conformational flexibility.
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A 2-thioxo group, introducing hydrogen-bonding capabilities and nucleophilic reactivity.
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4,4,6-Trimethyl substitutions, conferring steric bulk and influencing ring tautomerism.
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A para-chlorophenyl moiety, enhancing lipophilicity and potential π-π stacking interactions.
Table 1: Fundamental Chemical Data
Property | Value | Source |
---|---|---|
CAS No. | 37489-48-8 | |
Molecular Formula | C₁₃H₁₅ClN₂S | |
Molecular Weight | 266.79 g/mol | |
Exact Mass | 266.0637 g/mol | |
SMILES | CC1=CC(NC(=S)N1C2=CC=C(C=C2)Cl)(C)C |
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous dihydropyrimidinethiones exhibit diagnostic signals:
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¹H NMR: Methyl groups resonate at δ 1.2–1.5 ppm, while aromatic protons from the p-chlorophenyl group appear as a doublet near δ 7.3 ppm .
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¹³C NMR: The thioketone carbon (C=S) typically appears at δ 180–190 ppm, distinct from carbonyl analogs .
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IR: A strong absorption band at 1150–1250 cm⁻¹ corresponds to C=S stretching.
Synthetic Pathways and Methodologies
Cyclocondensation Strategies
The synthesis leverages O-methylisourea hemisulfate (11) and 2-(gem-disubstituted)methylene-3-oxoesters (8) in a [3 + 3] cyclocondensation (Figure 1) . Key steps include:
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Knoevenagel Condensation: Formation of 8 from ketones (e.g., heptan-2-one) and β-ketoesters using TiCl₄/pyridine .
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Cyclocondensation: Reaction of 8 with 11 in DMF at 65°C for 12 hours, yielding tautomers 12 and 13 .
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Acidic Hydrolysis: Conversion of 12/13 to the 2-oxo derivative 5, followed by thionation using the Lawesson reagent to afford 6 .
Figure 1: Synthetic Route to 4,4-Disubstituted Dihydropyrimidinethiones
(Adapted from )
Optimization Challenges
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Steric Effects: Bulky alkylidene substituents in 8 reduce cyclocondensation yields (e.g., 45% for tert-butyl groups vs. 88% for methyl) .
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Tautomeric Interconversion: The 1,4-dihydro (12) and 1,6-dihydro (13) forms coexist, complicating isolation .
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Thionation Selectivity: Lawesson reagent selectively targets the 2-position over ester groups, achieving >80% conversion .
Physicochemical Properties
Solubility and Stability
While quantitative data is limited, structural analogs exhibit:
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Lipophilicity: LogP ≈ 3.5–4.0, driven by the chlorophenyl and methyl groups.
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Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating formulation with co-solvents (e.g., DMSO).
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Thermal Stability: Decomposition above 200°C, consistent with thiourea derivatives.
Crystallographic Insights
Applications in Material Science
Supramolecular Chemistry
The thioxo group facilitates hydrogen-bonded networks, enabling crystal engineering. For example, related compounds form dimeric pairs via S···H–N interactions .
Coordination Chemistry
Pyrimidinethiones act as bidentate ligands, binding metals through sulfur and adjacent nitrogen atoms. Potential applications include:
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Catalysis: Pd(II) complexes for Suzuki-Miyaura coupling.
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Sensors: Luminescent Eu(III) complexes for anion detection.
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